molecular formula C6H6N4O3 B11912169 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione CAS No. 10505-32-5

6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione

Cat. No.: B11912169
CAS No.: 10505-32-5
M. Wt: 182.14 g/mol
InChI Key: GRXXMGIRVULBAM-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 41359-25-5) is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine-dione core with a hydroxy group at position 6 and a methyl substituent at position 1 . This structural motif is critical in medicinal chemistry due to its resemblance to xanthine derivatives, which are known for diverse biological activities.

Properties

CAS No.

10505-32-5

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

6-hydroxy-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H6N4O3/c1-9-4-3(2-7-9)8-6(12)10(13)5(4)11/h2,13H,1H3,(H,8,12)

InChI Key

GRXXMGIRVULBAM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NC(=O)N(C2=O)O

Origin of Product

United States

Preparation Methods

Pyrimidine Precursor Functionalization

The pyrazolo[4,3-d]pyrimidine scaffold can be constructed via cyclization of hydrazine derivatives with substituted pyrimidines. Source demonstrates the synthesis of 4-chloro-1-pyrazolo[3,4-d]pyrimidine through the reaction of 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate in aqueous or methanolic media at 0–20°C. Adapting this method, introducing a methyl group at position 1 requires starting with a pre-methylated pyrimidine intermediate. For example, 4,6-dichloro-5-formyl-1-methylpyrimidine could react with hydrazine hydrate to form the pyrazole ring, followed by hydrolysis of the chloro group at position 6 to yield the hydroxy substituent.

Multi-Component Reaction (MCR) Approaches

Five-Component Assembly

Source reports a one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones using hydrazine hydrate, ethyl acetoacetate, aldehydes, and barbituric acid derivatives. While this method targets a larger ring system, the principles can be adapted for the target compound by limiting components to those introducing methyl and hydroxy groups. For instance, substituting ethyl acetoacetate with a methyl-bearing equivalent and incorporating a hydroxy-directing agent (e.g., urea derivatives) could yield the desired product.

Key Reaction Parameters

  • Catalyst : None (thermal conditions) or acidic/basic catalysts

  • Solvent : Ethanol/water mixtures

  • Temperature : Reflux (80–100°C)

  • Yield : 75–88% for analogous structures

Three-Component Condensation

Source details a copper-catalyzed three-component reaction using barbituric acid, aldehydes, and malononitrile to synthesize pyrano[2,3-d]pyrimidines. Modifying this approach to replace malononitrile with methylhydrazine could enable pyrazole ring formation. For example, reacting 1,3-dimethylbarbituric acid, a methyl-containing aldehyde, and methylhydrazine in the presence of LDH@TRMS@NDBD@Cu nanocatalyst may yield the target compound.

Optimization Insights

  • Catalyst : 0.045 g LDH@TRMS@NDBD@Cu under solvent-free conditions

  • Temperature : 45°C

  • Yield : Up to 94% for related dihydropyrazolo-pyrano-pyrimidines

Transition Metal-Catalyzed Methods

Copper-Chelated Cyclization

The LDH@TRMS@NDBD@Cu nanocatalyst in Source facilitates tautomerization and intermediate stabilization during pyranopyrimidine synthesis. Applying this catalyst to a pyrazolo-pyrimidine system could enhance regioselectivity. The mechanism involves copper-mediated activation of carbonyl groups, promoting cyclization between a formylpyrimidine and methylhydrazine.

Mechanistic Steps

  • Chelation : Copper binds to the aldehyde carbonyl, increasing electrophilicity.

  • Nucleophilic Attack : Methylhydrazine attacks the activated carbonyl, forming an imine intermediate.

  • Cyclization : Intramolecular dehydration closes the pyrazole ring.

  • Hydrolysis : Chloro or nitro groups at position 6 are hydrolyzed to hydroxy under basic conditions.

Post-Synthetic Functionalization

Hydroxylation of Chloro Precursors

Source’s 4-chloro-1-pyrazolo[3,4-d]pyrimidine can undergo nucleophilic substitution to introduce a hydroxy group. Treating the chloro derivative with aqueous NaOH or KOH at elevated temperatures (50–70°C) replaces chlorine with hydroxy.

Example Protocol

  • Starting Material : 4-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-dione

  • Reagent : 2M NaOH, ethanol/water (1:1)

  • Temperature : 60°C, 6 hours

  • Yield : ~80% (estimated)

Methyl Group Introduction

Methylation at position 1 can occur early (e.g., using methylhydrazine) or late via alkylation. Source employs imidate intermediates reacting with hydrazides to form methyl-substituted heterocycles. Similarly, treating a pyrazolo-pyrimidine precursor with methyl iodide in the presence of a base (K2CO3) could install the methyl group.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Hydrazine CyclizationAqueous, 0–20°C, no catalyst85–90%Simple setup, high purityRequires pre-functionalized pyrimidine
MCRSolvent-free, 45°C, Cu catalyst75–94%One-pot, atom-economicalLimited regiocontrol
Post-Synthetic HydroxylationBasic hydrolysis, 60°C~80%Flexibility in timingMultiple steps needed

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate the conversion of the hydroxyl group to a ketone, yielding 6-oxo-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione .

Key Reaction Data:

ReagentConditionsProductYield
KMnO₄Acidic aqueous medium6-oxo derivative~85%
CrO₃Acetic acid, reflux6-oxo derivative~78%

Reduction Reactions

The carbonyl groups at positions 5 and 7 are susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces one carbonyl group, while stronger agents like lithium aluminum hydride (LiAlH₄) fully reduce both, forming 1-methyl-1,4,5,6-tetrahydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione .

Key Reaction Data:

ReagentConditionsProductYield
NaBH₄Ethanol, RTMonoreduced derivative~65%
LiAlH₄Dry THF, refluxFully reduced derivative~72%

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at position 3 (para to the methyl group). Halogenation with Cl₂ or Br₂ in acetic acid introduces halogens, while alkylation with methyl iodide forms 3-substituted derivatives .

Key Reaction Data:

ReagentConditionsProductYield
Cl₂ (g)Acetic acid, 0°C3-chloro derivative~60%
CH₃IDMF, K₂CO₃, 50°C3-methyl derivative~55%

Tautomerism and Coordination Chemistry

The compound exhibits keto-enol tautomerism, enabling coordination with metal ions. For example, copper(II) chelates form via the carbonyl oxygen and pyrazole nitrogen, enhancing catalytic activity in multicomponent reactions (e.g., pyrano[2,3-d]pyrimidine synthesis) .

Mechanistic Insight:

  • Copper coordination polarizes the carbonyl group, facilitating nucleophilic attack.

  • Tautomeric shifts stabilize intermediates during cyclization reactions .

Functionalization via Cross-Coupling Reactions

The methyl group at position 1 can participate in palladium-catalyzed C–H activation. For example, coupling with aryl iodides in hexafluoroisopropanol (HFIP) yields 1-aryl-substituted derivatives .

Key Reaction Data:

CatalystConditionsProductYield
Pd(OAc)₂HFIP, 80°C1-aryl derivative~70%

Hydrolysis and Condensation Reactions

The dione moiety undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. Conversely, condensation with amines produces 5,7-diamino analogs , which are precursors for bioactive molecules .

Key Reaction Data:

ReagentConditionsProductYield
NaOH (aq)RefluxDicarboxylic acid~80%
NH₃ (g)Ethanol, RT5,7-diamino derivative~75%

Scientific Research Applications

Biomedical Applications

  • Anticancer Activity :
    • Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit potent anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's ability to interact with various molecular targets involved in cancer progression makes it a promising candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
  • Antiviral Activity :
    • Preliminary studies indicate that 6-hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may possess antiviral properties, particularly against RNA viruses. This activity is hypothesized to be due to its ability to inhibit viral replication processes .

Synthetic Applications

The synthesis of 6-hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be achieved through various methods involving multi-step reactions. For example:

  • One-Pot Synthesis : A one-pot synthesis approach has been developed that combines multiple reagents to yield the desired pyrazolo[4,3-d]pyrimidine derivatives efficiently. This method not only simplifies the synthesis process but also enhances yield and purity .

Anticancer Research

A study published in MDPI reported on the synthesis and evaluation of pyrazolo[4,3-d]pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxic effects compared to the parent compound .

Inflammation Modulation

Research highlighted in RSC Publishing explored the anti-inflammatory potential of pyrazolo[4,3-d]pyrimidines. The study found that compounds similar to 6-hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exhibited significant inhibition of inflammatory markers in cellular models .

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[4,3-d]pyrimidine-diones

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
  • Structure : Bromine at position 3 replaces the hydroxy group.
  • It is a white solid with 97% purity and is stored under cool, dry conditions .
  • Applications : The bromo substituent facilitates further functionalization (e.g., cross-coupling reactions) in drug discovery .
6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
  • Structure : Phenyl group at position 2 instead of methyl (CAS 96631-93-5).
  • No melting point (m.p.) or yield data are reported .
6-Aryl-1,3-diphenylpyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
  • Structure : Aryl groups at position 6 and phenyl groups at positions 1 and 3.
  • Synthesis: Prepared via condensation of 4-aminopyrazole-5-carbonitrile with benzoyl isothiocyanate, followed by thioamide formation and cyclization .
  • Applications : Explored as nucleoside analogs, though yields are unspecified .

Core Modifications: Thionated and Fused Derivatives

7-Thio Derivatives of Pyrazolo[4,3-d]pyrimidine-diones
  • Structure : Replacement of the carbonyl oxygen at position 7 with sulfur.
  • Synthesis : Thionation using phosphorus pentasulfide in pyridine (68% yield for 8a) .
Pyrazolo-Pyrano-Pyrimidine-diones
  • Structure: Pyrano ring fused to the pyrimidine core (e.g., 3,6,8-trimethyl-4-phenyl derivative).
  • Synthesis: Multi-component reactions in water or ethanol/acetone, achieving yields up to 96% .
  • Properties : Higher molecular complexity reduces solubility; m.p. ranges from 160–196°C .

Comparative Data Table

Compound Name Substituents Key Properties Synthesis Yield Applications References
6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione 6-OH, 1-CH3 Enhanced H-bonding; CAS 41359-25-5 N/A Medicinal chemistry, oligonucleotides
3-Bromo-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione 3-Br 97% purity; white solid; halogen bonding N/A Functionalization precursor
6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione 6-OH, 2-Ph Increased lipophilicity; CAS 96631-93-5 N/A Not reported
3,6,8-Trimethyl-4-phenyl-pyrazolo-pyrano-pyrimidine-dione Pyrano fusion, 3,6,8-CH3 m.p. 194–196°C; 96% yield 96% Antimicrobial studies
7-Thio-4-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione 7-S, 4-CH3 Altered electronic properties; 68% yield 68% Metal ion chelation

Biological Activity

6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound with significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications, supported by case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C₆H₆N₄O₃ and a molecular weight of approximately 182.14 g/mol. Its structure features a pyrazolo[4,3-d]pyrimidine core with a hydroxyl group at the 6-position and a methyl group at the 1-position. These functional groups contribute to its solubility and biological reactivity.

PropertyValue
CAS Number10505-32-5
Molecular FormulaC₆H₆N₄O₃
Molecular Weight182.14 g/mol
IUPAC Name6-hydroxy-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
InChI KeyGRXXMGIRVULBAM-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains:

  • Bacterial Activity : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For example, the minimum inhibitory concentration (MIC) was found to be as low as 2.14×102μM/mL2.14\times 10^{-2}\mu M/mL against S. aureus .
  • Fungal Activity : It also showed potent antifungal effects against pathogenic fungi like Candida albicans and Aspergillus niger, with MIC values ranging from 32μg/mL32\mu g/mL to 128μg/mL128\mu g/mL .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within microbial cells:

  • Kinase Inhibition : It acts as an inhibitor of cyclin-dependent kinases (CDKs), disrupting cell cycle progression in cancer cells. This interaction leads to apoptosis in affected cells .
  • Enzyme Interaction : The presence of the hydroxyl group enhances binding affinity to target enzymes, which may explain its increased potency compared to similar compounds lacking this functional group .

Case Studies

Several studies have documented the efficacy of 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in various biological assays:

  • Antibacterial Studies : A study conducted using the agar well diffusion method revealed that this compound exhibited superior antibacterial activity compared to standard drugs like Ciprofloxacin .
  • Antifungal Efficacy : Another investigation highlighted its lethal effects on multiple pathogenic fungi at concentrations as low as 100μg/mL100\mu g/mL, indicating its potential as a therapeutic agent for fungal infections .

Comparative Analysis with Related Compounds

To understand the unique properties of 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, it is useful to compare it with other pyrazolo derivatives:

Compound NameMolecular FormulaBiological Activity
1-Methyl-1H-pyrazolo[4,3-d]pyrimidineC₅H₄N₄O₂Lacks hydroxyl group; lower activity
2-Hydroxy-1-methylpyrazolo[4,3-d]pyrimidineC₆H₇N₄OModerate activity
6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine C₆H₆N₄O₃ High antibacterial/fungal activity

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodConditionsYieldKey FeaturesSource
Multi-component reactionWater, reflux, 4–6 hours85–96%Solvent-free, high atom economy
RibosylationSnCl4, acetonitrile, 80°C, 24 hours47–60%Forms nucleoside analogs
Chlorination/hydrolysisPOCl3, DIPEA, 70°C, 14 hoursN/A*Requires purification steps
*Yield data not explicitly reported in evidence.

How is the structural characterization of this compound performed?

Basic Question
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry (e.g., methyl and hydroxyl group positions) .
  • X-ray crystallography : Determines absolute configuration, as used for ribosylated derivatives .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1640–1671 cm⁻¹) .

Q. Table 2: Representative Spectral Data

TechniqueKey SignalsCompound ExampleSource
¹H NMRδ 2.70–3.46 (CH3 groups), δ 11.77 (NH)Pyrazolo-pyrimidine-dione derivatives
¹³C NMRδ 161.98 (C=O), δ 101.45 (pyrimidine C)4-Chlorophenyl derivative
IR1640–1671 cm⁻¹ (C=O), 3320–3341 cm⁻¹ (NH)Multi-component reaction products

How does this compound function in oligonucleotide incorporation studies?

Advanced Question
The compound (designated P ) pairs with 2,6-diaminopyrimidine (K ) in non-standard base pairs, enabling replication studies:

  • Polymerase compatibility : Klenow fragment and T7 RNA polymerase incorporate P into DNA/RNA strands .
  • Hydrogen bonding : P exhibits a donor-acceptor-donor pattern, mimicking natural bases but with altered specificity .
  • Stability : Ribose-linked derivatives resist depurination, enhancing utility in enzymatic assays .

Q. Table 3: Oligonucleotide Replication Efficiency

PolymeraseTemplate Base Pair (P:K)Replication EfficiencySource
Klenow fragmentP incorporated vs. KModerate
T7 RNA polymeraseP in RNA strandsHigh

What modifications enhance the compound’s reactivity or bioactivity?

Advanced Question

  • 6-Hydroxy substitution : Increases hydrogen-bonding capacity for enzyme targeting, unlike chloro derivatives (e.g., 5,7-dichloro analogs lack hydroxyl-mediated interactions) .
  • Methyl group (C1) : Stabilizes the pyrazole ring, reducing metabolic degradation .
  • Ribosylation : Attaching ribofuranosyl groups converts the compound into antiviral nucleoside analogs (e.g., formycin B derivatives) .

Q. Table 4: Substituent Effects on Bioactivity

DerivativeModificationBioactivity HighlightSource
5,7-Dichloro analogCl at C5/C7Used in material science
Ribosylated derivativeRibose at C1Antiviral activity (IC50: <10 µM)

What are the challenges in achieving enantiomeric purity during synthesis?

Advanced Question

  • Glycosylation stereochemistry : SnCl4-catalyzed ribosylation may yield α/β anomers; X-ray crystallography or NOE NMR resolves configurations .
  • Chiral centers : Multi-component reactions in water often require chiral catalysts or kinetic resolution .
  • Purification : Column chromatography or recrystallization from DMF-ethanol mixtures isolates enantiomers .

How is the compound applied in enzyme inhibition studies?

Basic Question

  • Enzyme targets : Binds to active/allosteric sites of kinases or CRF-1 receptors, modulating activity .
  • Assay design : Competitive inhibition assays using fluorescence polarization or radiolabeled ligands quantify IC50 values .

Q. Methodological Guidelines

  • Synthesis : Prioritize green methods (e.g., water-based reactions) for scalability .
  • Characterization : Combine NMR, X-ray, and HRMS for unambiguous structural confirmation .
  • Biological testing : Use polymerase fidelity assays (for oligonucleotide studies) or cell-based models (for antiviral activity) .

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